Bienvenue dans la boutique en ligne BenchChem!

(R)-O-Desmethyl Naproxen

Chiral inversion Pharmacokinetics Preclinical modeling

(R)-O-Desmethyl Naproxen (CAS 123050-98-6) is the (R)-enantiomer of the primary hepatic metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen, belonging to the 2-arylpropionic acid (profen) class. It is formed in vivo through chiral inversion of (S)-naproxen and subsequent O-demethylation, and is commercially supplied as a single-enantiomer reference standard (typical purity >95%) for enantioselective analytical method development, pharmacokinetic studies, and CYP2C9 pharmacogenetic phenotyping.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 123050-98-6
Cat. No. B024435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-O-Desmethyl Naproxen
CAS123050-98-6
Synonyms(αR)-6-Hydroxy-α-methyl-2-naphthaleneacetic Acid;  (R)-2-(6-Hydroxy-2-naphthyl)propionic Acid; 
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
InChIInChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1
InChIKeyXWJUDDGELKXYNO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-O-Desmethyl Naproxen (CAS 123050-98-6): Chiral Metabolite Standard for Enantioselective Analysis and Pharmacogenetic Profiling


(R)-O-Desmethyl Naproxen (CAS 123050-98-6) is the (R)-enantiomer of the primary hepatic metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen, belonging to the 2-arylpropionic acid (profen) class . It is formed in vivo through chiral inversion of (S)-naproxen and subsequent O-demethylation, and is commercially supplied as a single-enantiomer reference standard (typical purity >95%) for enantioselective analytical method development, pharmacokinetic studies, and CYP2C9 pharmacogenetic phenotyping .

Why Generic (S)-Enantiomer or Racemic O-Desmethyl Naproxen Cannot Replace the (R)-Enantiomer in Quantitative Bioanalytical Workflows


The (R)- and (S)-enantiomers of O-desmethylnaproxen exhibit divergent metabolic origins, enzymatic lability, and biological target engagement profiles. (S)-O-Desmethylnaproxen is the direct CYP2C9-catalyzed product of the pharmacologically active (S)-naproxen, while the (R)-enantiomer originates predominantly through chiral inversion and represents a distinct metabolic branch . Furthermore, (R)-profens display substrate-selective COX-2 inhibition with negligible arachidonic acid suppression, in contrast to the broad COX-1/COX-2 blockade of the (S)-enantiomer [1]. These stereospecific pharmacodynamic and pharmacokinetic differences render racemic or (S)-enantiomer-only analytical standards unsuitable for accurate quantification of the individual enantiomeric species in biological matrices.

Quantitative Differentiation Evidence: (R)-O-Desmethyl Naproxen vs. (S)-Enantiomer and In-Class Analogs


Chiral Inversion Ratio in Preclinical Models: (R)- to (S)-Naproxen Conversion Is Minimal

Following intravenous administration of racemic naproxen in rats, the (R)- to (S)-enantiomer inversion ratio for naproxen is only 0.02, substantially lower than that of flunoxaprofen (0.54) and carprofen (0.003) [1]. This indicates that (R)-naproxen—and by metabolic extension (R)-O-desmethylnaproxen—remains largely configurationally stable in this species, making it a reliable tracer of the parent (R)-enantiomer fate.

Chiral inversion Pharmacokinetics Preclinical modeling

Urinary Enantiomeric Composition as a CYP2C9 Phenotyping Metric

In human urine collected 6 h after oral (S)-naproxen administration, the enantiomeric composition ratio of (R)- to (S)-6-O-desmethylnaproxen is 2.2 (± 0.2) : 97.8 (± 0.2), closely mirroring the ratio of the parent (R)- to (S)-naproxen (2.1 : 97.9) [1]. This tight coupling demonstrates that (R)-O-desmethylnaproxen appearance is primarily driven by chiral inversion of the parent drug and can be used as a proxy for CYP2C9-mediated metabolic activity when combined with (S)-O-desmethylnaproxen quantification.

Pharmacogenetics CYP2C9 Enantioselective metabolism

Substrate-Selective COX-2 Inhibition: (R)-Enantiomer Spares Arachidonic Acid Oxygenation

In lipopolysaccharide-stimulated dorsal root ganglion (DRG) cells, (R)-naproxen inhibits COX-2-mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) with an IC50 of 8.9 ± 3.2 µM and arachidonoylethanolamide (AEA) with an IC50 of 11.8 ± 4.1 µM, while exhibiting no detectable inhibition of arachidonic acid (AA) oxygenation at concentrations up to 50 µM [1]. In contrast, (S)-naproxen inhibits AA oxygenation by COX-2 with an IC50 of approximately 4.5 µM and 2-AG oxygenation with an IC50 of ~430 nM (purified enzyme, 50 µM substrate) [2]. This substrate-selective profile is a class feature of (R)-profens and is expected to be retained by the desmethyl metabolite, distinguishing it from the (S)-enantiomer which broadly suppresses both AA and 2-AG pathways.

COX-2 Substrate-selective inhibition Endocannabinoid

Differential Acyl Glucuronide Lability: (R)-Naproxen Glucuronide Hydrolyzes Faster In Vivo

Following intravenous administration of R- and S-naproxen glucuronides to rats, the R-glucuronide diastereomer was hydrolyzed significantly faster than the S-glucuronide, resulting in a larger plasma AUC ratio of parent naproxen to glucuronide conjugate for the (R)-enantiomer . In vitro at pH 7.4 and 37 °C, both diastereomers underwent acyl migration as the primary degradation pathway, but the pseudo-equilibrium distribution of acyl-migrated isomers differed between the two enantiomers (2-O-acyl:3-O-acyl:4-O-acyl ratios of 1:1.5:0.9 for S-naproxen glucuronide vs. 1:1.4:1.4 for R-naproxen glucuronide) [1].

Acyl glucuronide Stereoselective metabolism Reactive metabolites

Plasma Protein Binding: O-Desmethylnaproxen Exhibits Near-Complete Albumin Binding

In human subjects, O-desmethylnaproxen demonstrates 100% plasma protein binding compared to 98% for naproxen itself . This higher binding fraction implies a smaller free, pharmacologically available concentration of the metabolite and may influence its renal clearance and potential for displacement interactions when co-administered with other highly protein-bound drugs.

Protein binding Pharmacokinetics Drug-drug interaction

Physicochemical Reference Properties for Enantioselective Method Development

(R)-O-Desmethyl Naproxen is a crystalline solid with a reported melting point of 182–184 °C and a computed logP of 2.73 . These well-defined physicochemical properties, combined with its enantiomeric purity (>95% as supplied by vendors such as BOC Sciences and Axios Research), make it suitable as a primary reference standard for chiral HPLC, GC-MS, and LC-MS/MS method development and validation protocols that require unambiguous identification and quantification of the (R)-enantiomer in biological and environmental samples .

Method validation Chiral chromatography Reference standard

Optimal Application Scenarios for (R)-O-Desmethyl Naproxen Based on Verified Differential Evidence


CYP2C9 Pharmacogenetic Phenotyping Using Urinary Enantiomer Ratios

Employ (R)-O-Desmethyl Naproxen as a calibrator in enantioselective LC-MS/MS assays to quantify the (R)-to-(S) O-desmethylnaproxen ratio in urine. The documented 2.2:97.8 ratio in healthy volunteers provides a baseline for identifying CYP2C9 poor metabolizers or carriers of reduced-function variants, where altered metabolite formation rates shift the enantiomeric balance [1].

Preclinical Pharmacokinetic Modeling of Chiral Inversion

Use the pure (R)-enantiomer as a tracer in rodent pharmacokinetic studies to distinguish chiral inversion from direct CYP-mediated O-demethylation. The low inversion ratio of 0.02 in rats ensures that (R)-enantiomer concentrations accurately reflect the administered (R)-naproxen dose without significant (S)-enantiomer contamination [2].

Substrate-Selective COX-2 Pharmacology Studies

Incorporate (R)-O-Desmethyl Naproxen as a tool compound in cellular assays assessing COX-2-dependent endocannabinoid oxygenation. Its predicted substrate-selective profile (potent 2-AG/AEA inhibition with sparing of AA-derived prostaglandin synthesis) enables dissection of endocannabinoid-specific COX-2 functions without confounding by global prostaglandin suppression [3].

Reactive Metabolite Toxicity Assessment via Acyl Glucuronide Profiling

Utilize the (R)-enantiomer to prepare enantiomerically pure (R)-O-desmethylnaproxen acyl glucuronide conjugates for in vitro stability and protein adduction studies. The enhanced lability of (R)-acyl glucuronides relative to (S)-conjugates makes this standard essential for evaluating stereospecific toxicity risks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-O-Desmethyl Naproxen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.